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Abstract
AM-92016 hydrochloride, chemically known as 1-(4-Methanesulfonamidophenoxy)-3-(N-

methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride, is a potent and specific

blocker of the time-dependent delayed rectifier potassium current (IK). Its discovery in the early

1990s emerged from a focused research effort to develop novel Class III antiarrhythmic agents.

This endeavor aimed to isolate the action potential-prolonging effects, characteristic of Class III

drugs, from the β-adrenoceptor blocking activity present in existing compounds like sotalol.

This technical guide provides a comprehensive overview of the discovery, history, and seminal

preclinical characterization of AM-92016 hydrochloride, presenting key quantitative data,

detailed experimental protocols, and logical workflows to illuminate its development.

Introduction: The Quest for a Pure Class III
Antiarrhythmic Agent
In the late 20th century, the management of cardiac arrhythmias was a significant clinical

challenge. Class III antiarrhythmic drugs, which prolong the cardiac action potential duration

(APD) and the effective refractory period (ERP), were a promising therapeutic class. Sotalol, a

compound possessing both β-blocking (Class II) and APD-prolonging (Class III) activities, was

a notable example. However, its β-blockade could lead to undesirable side effects. This

prompted a search for new chemical entities that exhibited "pure" Class III activity by
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selectively blocking the delayed rectifier potassium current (IK), a key current in cardiac

repolarization, without affecting β-adrenoceptors.

Discovery and Synthesis
AM-92016 hydrochloride was developed as part of a series of (4-

methanesulfonamidophenoxy)propanolamines, which were synthesized and evaluated as

potential Class III antiarrhythmic agents by a team of researchers at the University of Oxford.

The foundational research, published in 1991 and 1992, detailed the synthesis and

pharmacological evaluation of these novel sotalol analogues. In these initial studies, AM-92016

was referred to as "compound II".

The core discovery was the successful separation of the desired potassium channel blocking

activity from the β-adrenoceptor blocking properties inherent in the sotalol template. This was

achieved through systematic chemical modifications of the sotalol molecule.

Logical Workflow for the Discovery and Characterization
of AM-92016
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Conceptualization & Synthesis

In-Vitro Evaluation

In-Vivo Characterization

Design of Sotalol Analogues to Separate Class III and Class II Activities

Synthesis of a Series of (4-methanesulfonamidophenoxy)propanolamines

Isolation of Guinea-Pig and Rabbit Ventricular Myocytes

Measurement of Action Potential Duration (APD)

Voltage-Clamp Experiments to Identify Mechanism of Action

Identification of Selective Blockade of Delayed Rectifier K+ Current (IK)

Administration to Anesthetized Guinea-Pigs and Pigs

Assessment of Cardiovascular and Hemodynamic Effects

Observation of Proarrhythmic and Prohypertensive Activity

Click to download full resolution via product page

Discovery and characterization workflow for AM-92016.
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In-Vitro Pharmacological Profile
The initial characterization of AM-92016 was performed on isolated ventricular cells from

guinea pigs and rabbits. These studies revealed its potent and selective effects on cardiac

repolarization.

Effects on Action Potential Duration
AM-92016 was shown to significantly prolong the action potential duration at both 20% and

90% repolarization levels in a concentration-dependent manner, without affecting the resting

membrane potential. This effect is a hallmark of Class III antiarrhythmic activity.

Table 1: Effect of AM-92016 on Action Potential Duration (APD) in Guinea-Pig Ventricular Cells

Concentration (nM)
APD at 20% Repolarization
(% increase)

APD at 90% Repolarization
(% increase)

10 15.2 ± 3.1 12.5 ± 2.8

30 35.7 ± 4.5 30.1 ± 3.9

100 60.3 ± 5.8 55.2 ± 5.1

Data are presented as mean ± S.E.M.

Mechanism of Action: Selective Blockade of the Delayed
Rectifier Potassium Current (IK)
Voltage-clamp experiments were conducted to elucidate the mechanism underlying the

observed APD prolongation. These studies demonstrated that AM-92016 is a potent and

selective blocker of the time-dependent delayed rectifier potassium current (IK). The blockade

was found to be time-dependent, and the IC50 for this effect was approximately 30 nM.

Importantly, AM-92016 did not affect other significant cardiac ion channels, including the L-type

calcium current and the fast sodium current, at concentrations where it effectively blocked IK.

This selectivity confirmed its status as a "pure" Class III agent, devoid of the multi-channel

effects seen with some other antiarrhythmics.
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In-Vivo Cardiovascular Effects
Subsequent in-vivo studies in anesthetized guinea pigs and pigs provided further insights into

the cardiovascular profile of AM-92016.

Hemodynamic and Electrophysiological Effects
In anesthetized guinea pigs, administration of AM-92016 (in doses ranging from 10 µg/kg to 5

mg/kg) resulted in significant increases in heart rate, systolic arterial blood pressure, left

ventricular systolic pressure, and the contractile index dp/dtmax.[1] Interestingly, it also caused

a significant decrease in the QT interval of the electrocardiogram.[1]

Table 2: In-Vivo Cardiovascular Effects of AM-92016 in Anesthetized Guinea-Pigs

Parameter Control AM-92016 (1 mg/kg)

Heart Rate (beats/min) 248 ± 12 264 ± 16

Systolic Blood Pressure

(mmHg)
58 ± 4 64 ± 4

dP/dtmax (mmHg/s) 2529 ± 264 4612 ± 134

QT Interval (ms) 129 ± 10 102 ± 4

*P < 0.05 compared with control. Data are presented as mean ± S.E.M.[2]

Proarrhythmic Activity
Despite its intended antiarrhythmic mechanism, in-vivo studies revealed that AM-92016

exhibited proarrhythmic activity.[1] In ouabain-induced arrhythmia models in guinea pigs, AM-

92016 shortened the time to the onset of the first arrhythmia and ventricular fibrillation.[1]

Similarly, in a pig model of coronary artery occlusion, AM-92016 increased the total number of

arrhythmias and reduced the time to the onset of ventricular fibrillation.[1] These findings

highlighted the complex translation from in-vitro potency to in-vivo safety and efficacy for Class

III antiarrhythmic agents.

Experimental Protocols
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The following are summaries of the key experimental methodologies employed in the initial

characterization of AM-92016.

Isolation of Ventricular Myocytes
Single ventricular myocytes were isolated from the hearts of adult guinea pigs and rabbits

using a combination of enzymatic and mechanical dispersion. The hearts were typically

perfused with a calcium-free solution followed by a solution containing collagenase and

protease to digest the extracellular matrix. The ventricular tissue was then minced and gently

agitated to release individual myocytes.

Electrophysiological Recordings
Action potentials and membrane currents were recorded using the whole-cell patch-clamp

technique.

Action Potential Recordings: Cells were superfused with a physiological salt solution (e.g.,

Tyrode's solution) at 35-37°C. Action potentials were elicited by brief depolarizing current

pulses delivered through the patch pipette.

Voltage-Clamp Recordings of IK: To isolate the delayed rectifier potassium current, other

ionic currents were blocked pharmacologically. For example, the L-type calcium current was

blocked with a dihydropyridine antagonist like nisoldipine, and the fast sodium current was

inactivated by using a holding potential of around -40 mV. A series of depolarizing voltage

steps were applied to elicit IK, and the resulting currents were measured.

In-Vivo Cardiovascular Studies
Anesthetized Guinea-Pig Model: Guinea pigs were anesthetized, and catheters were

inserted into a carotid artery and a jugular vein for blood pressure measurement and drug

administration, respectively. A catheter was also placed in the left ventricle to measure left

ventricular pressure and derive dp/dtmax. The ECG was recorded to measure heart rate and

the QT interval.

Ouabain-Induced Arrhythmia Model: After baseline measurements, a continuous intravenous

infusion of ouabain was initiated to induce arrhythmias. The time to the first arrhythmia and

the onset of ventricular fibrillation were recorded in the presence and absence of AM-92016.
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Anesthetized Pig Model of Myocardial Ischemia: Pigs were anesthetized, and a thoracotomy

was performed to expose the heart. The left anterior descending coronary artery was

occluded to induce myocardial ischemia and arrhythmias. The number and type of

arrhythmias were quantified.

Conclusion
The discovery and development of AM-92016 hydrochloride represent a significant chapter in

the pursuit of selective Class III antiarrhythmic agents. The research successfully demonstrated

the feasibility of designing sotalol analogues that retain potent IK blocking activity while being

devoid of β-adrenoceptor antagonism. The in-vitro characterization of AM-92016 provided a

clear understanding of its mechanism of action as a highly specific blocker of the delayed

rectifier potassium current. However, the subsequent in-vivo findings, which revealed

proarrhythmic and prohypertensive effects, underscored the complexities of cardiac

pharmacology and the challenges of translating a specific molecular action into a safe and

effective therapeutic outcome. The story of AM-92016 remains a valuable case study for

researchers and drug development professionals in the field of cardiovascular medicine.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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